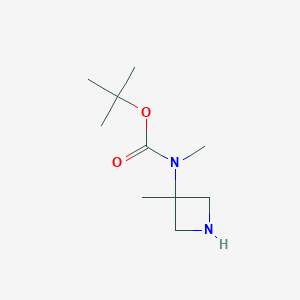

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10/h11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDWQZXOUCMQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693355 | |

| Record name | tert-Butyl methyl(3-methylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943060-83-1 | |

| Record name | tert-Butyl methyl(3-methylazetidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl methyl(3-methylazetidin-3-yl)carbamate: Properties, Synthesis, and Applications

Abstract

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate represents a niche yet valuable building block in the landscape of modern medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical properties, a plausible synthetic route, its expected reactivity, and its potential applications for researchers, scientists, and drug development professionals. While direct literature on this specific molecule is sparse, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to offer a robust and predictive profile. The strategic combination of a sterically hindered, 3,3-disubstituted azetidine scaffold with a protected secondary amine highlights its potential in creating novel chemical entities with desirable physicochemical properties.

Introduction: A Molecule Defined by its Motifs

This compound is a saturated heterocyclic compound featuring two key structural motifs that are highly relevant in contemporary drug discovery: the 3,3-disubstituted azetidine ring and the N-Boc (tert-butoxycarbonyl) protected secondary amine.

-

The Azetidine Scaffold: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction as bioisosteres for larger rings like pyrrolidine or piperidine.[1] Their inherent ring strain, which is greater than that of a five-membered ring but less than a three-membered aziridine, imparts a unique conformational rigidity.[2][3] This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially improving binding affinity to a biological target. Furthermore, the introduction of substituents at the 3-position of the azetidine ring allows for the precise vectoral projection of functional groups into three-dimensional space, a critical aspect of rational drug design.[4][5] The 3,3-disubstitution pattern, in particular, introduces a quaternary center that can enhance metabolic stability and influence lipophilicity.[6]

-

The N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[7] Its utility stems from its robustness under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily cleavable under acidic conditions.[8] This orthogonality allows for selective chemical transformations at other sites of a complex molecule. Protecting a secondary amine, as in the title compound, renders it unreactive, enabling, for example, selective N-alkylation or N-acylation of the azetidine ring nitrogen before revealing the exocyclic secondary amine for subsequent diversification.

This guide will construct a detailed profile of this compound by leveraging data from close structural analogs, such as tert-butyl azetidin-3-yl(methyl)carbamate (lacking the C3-methyl group), and established chemical principles governing its constituent functional groups.

Physicochemical and Structural Properties

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate | Nomenclature Rules |

| Molecular Formula | C₁₀H₂₀N₂O₂ | Elemental Composition |

| Molecular Weight | 200.28 g/mol | Calculated |

| SMILES | CC1(CN(C1))N(C)C(=O)OC(C)(C)C | Structural Representation |

| CAS Number | Not Assigned | - |

| Predicted Boiling Point | ~250-270 °C at 760 mmHg | Extrapolation from similar compounds |

| Predicted Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH). Low solubility in water. | Based on functional groups |

| Appearance | Likely a colorless oil or low-melting solid at room temperature. | Analogy to similar N-Boc amines[9] |

Synthesis and Manufacturing Pathway

A plausible and efficient synthesis of this compound can be designed based on established methodologies for the construction of 3-substituted azetidines and the protection of secondary amines. The following multi-step sequence represents a logical and experimentally viable approach.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Boc-3-methylazetidin-3-ol

-

To a solution of 1-Boc-azetidin-3-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add methylmagnesium bromide (1.2 equiv, 3.0 M solution in diethyl ether) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary alcohol, which may be used in the next step without further purification.

Step 2: Synthesis of 1-Boc-3-methylazetidin-3-amine Causality: The conversion of the sterically hindered tertiary alcohol to an amine is a challenging step. A Ritter reaction provides a direct route, though harsh conditions may affect the azetidine ring. A milder alternative involves conversion to an azide followed by reduction.

-

Dissolve the crude 1-Boc-3-methylazetidin-3-ol (1.0 equiv) in acetonitrile.

-

Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 equiv).

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture onto ice and basify with aqueous NaOH to pH > 10.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over sodium sulfate, and concentrate to yield the primary amine.

Step 3: Synthesis of 1-Boc-3-(methylamino)-3-methylazetidine Causality: Reductive amination is a highly efficient and common method for N-methylation of primary amines. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation.[10]

-

Dissolve the primary amine (1.0 equiv) in dichloromethane (DCM).

-

Add aqueous formaldehyde (1.1 equiv, 37% solution).

-

Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours until TLC indicates completion.

-

Quench with saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic layers and concentrate to yield the N-methylated product.

Step 4: Synthesis of 3-Methyl-3-(methylamino)azetidine Causality: This step removes the protecting group on the ring nitrogen to allow for the selective protection of the exocyclic secondary amine in the final step.

-

Dissolve the N-methylated intermediate (1.0 equiv) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir at room temperature for 2-4 hours.

-

Concentrate the solvent under reduced pressure to obtain the dihydrochloride salt of the free diamine.

Step 5: Synthesis of this compound Causality: The final step involves the selective protection of the more nucleophilic exocyclic secondary amine over the ring nitrogen, which can be controlled under basic conditions.[11]

-

Suspend the dihydrochloride salt (1.0 equiv) in DCM.

-

Add triethylamine (TEA, 3.0 equiv) to neutralize the salt and act as a base.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).

-

Stir the mixture at room temperature for 12-24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final target compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the characteristics of its two primary functional groups.

Azetidine Ring Reactivity

The azetidine ring possesses approximately 25.4 kcal/mol of ring strain, making it more stable than an aziridine but susceptible to ring-opening reactions under specific conditions.[2]

-

Acid Stability: Strong acidic conditions, particularly in the presence of nucleophiles, can promote the protonation of the azetidine nitrogen, followed by nucleophilic attack leading to ring cleavage.[12][13] This is a critical consideration during the N-Boc deprotection step.

-

Reductive Stability: The ring is generally stable to common reducing agents like NaBH₄ and catalytic hydrogenation (e.g., H₂/Pd-C), which are often used to deprotect other functional groups.

N-Boc Group Reactivity

The N-Boc group is the primary site of synthetic manipulation. Its stability and cleavage are well-understood.[7]

-

Acid-Catalyzed Deprotection: The most common reaction is its removal under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are standard reagents.[14] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The carbamic acid intermediate then decarboxylates to yield the free amine.

-

Base and Nucleophile Stability: The N-Boc group is highly resistant to a wide range of bases (e.g., hydroxides, carbonates, amines) and nucleophiles, making it an excellent orthogonal protecting group in complex syntheses.[8][15]

Storage and Handling: Based on its structure, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture and acidic impurities. Safety data for analogous compounds suggest it may cause skin and eye irritation, and standard personal protective equipment (gloves, safety glasses) should be worn during handling.[16]

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its value lies in its ability to be incorporated into larger molecules, where its distinct structural features can be leveraged to optimize pharmacological properties.

Role as a MedChem Building Block

-

Scaffold Hopping and Bioisosterism: The 3-methylazetidin-3-yl core can serve as a bioisostere for other common motifs like a gem-dimethyl group or larger rings. This substitution can favorably modulate properties such as aqueous solubility (due to the nitrogen atom), metabolic stability, and cell permeability.

-

Vectorial Diversification: The compound provides two distinct points for chemical modification. The azetidine nitrogen can be functionalized (e.g., via alkylation or acylation) while the exocyclic amine is protected. Subsequent removal of the Boc group then allows for the introduction of a second, different substituent. This stepwise approach is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies.

This workflow demonstrates how the orthogonal reactivity of the two nitrogen atoms allows for the systematic and controlled synthesis of complex target molecules, a cornerstone of modern medicinal chemistry programs.

Conclusion

This compound is a strategically designed chemical building block that offers significant potential for innovation in drug discovery. While direct experimental data remains to be published, a thorough analysis of its constituent motifs—the 3,3-disubstituted azetidine ring and the N-Boc protected secondary amine—provides a clear and reliable picture of its chemical properties and synthetic utility. Its value lies in providing a rigid, three-dimensional scaffold with two orthogonally reactive nitrogen centers, enabling the efficient construction of diverse and complex molecular architectures. This guide serves as a foundational resource for scientists looking to incorporate this promising intermediate into their research and development programs.

References

-

PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

-

ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The reactivity of the N-Boc protecting group: an underrated feature. Retrieved from [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

ChemBK. (2024). N-Boc-N-methyl-ethylenediamine. Retrieved from [Link]

-

National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. chembk.com [chembk.com]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl methyl(3-methylazetidin-3-yl)carbamate: A Key Building Block for Novel Therapeutics

Abstract

This technical guide provides a comprehensive overview of tert-butyl methyl(3-methylazetidin-3-yl)carbamate, a specialized heterocyclic building block of significant interest in modern drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized by medicinal chemists to impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, into drug candidates. This document details the precise nomenclature, structural features, physicochemical properties, and a validated synthetic pathway for this compound. Furthermore, it explores the mechanistic underpinnings of its synthesis and its strategic application in the development of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this valuable synthetic intermediate.

Nomenclature and Structural Identification

The precise and unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility. This section provides the systematic nomenclature and key identifiers for the topic compound.

IUPAC Name

The formal name, assigned according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is:

This compound

This name is derived by identifying the parent azetidine ring, substituted at the 3-position with both a methyl group and a carbamate-linked methylamino group. The carbamate itself is a tert-butyl ester, a common protecting group in organic synthesis.

Synonyms and Common Identifiers

In literature and chemical supplier catalogs, this compound may be referred to by several synonyms, which often describe the core structure with the protecting group arrangement:

-

3-(N-Boc-N-methylamino)-3-methylazetidine

-

tert-Butyl (3-methylazetidin-3-yl)(methyl)carbamate

-

N-(tert-butoxycarbonyl)-N,3-dimethylazetidin-3-amine

As of the latest data, a specific CAS Number for the free base form of this exact molecule is not widely indexed. However, the hydrochloride salt of the closely related compound, 3-(N-Methyl-N-Boc-amino)azetidine, is known, indicating the accessibility and relevance of this structural class. The lack of a dedicated CAS number for the title compound suggests it is primarily used as a non-isolated intermediate or a specialized, on-demand building block rather than a widely available stock chemical.

Structural Diagram

Figure 1. Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for this specific compound are not widely published. However, its properties can be reliably estimated based on its structure and data from analogous compounds.

| Property | Estimated Value | Justification / Comments |

| Molecular Formula | C11H22N2O2 | Based on atom count from the chemical structure. |

| Molecular Weight | 214.30 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar Boc-protected amines and azetidines are typically oils or waxy solids at room temperature. |

| Boiling Point | > 250 °C (decomposes) | High boiling point is expected due to molecular weight and polar carbamate group. Likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. | The tert-butyl and aliphatic structure confers significant nonpolar character, while the carbamate offers some polarity. High solubility in common organic solvents is expected. |

| pKa (Conjugate Acid) | 7.5 - 8.5 | The pKa of the azetidine nitrogen is expected to be in this range, typical for small cyclic amines. The exact value is influenced by the steric and electronic effects of the C3 substituents. |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the initial formation of the core 3-amino-3-methylazetidine scaffold. This guide proposes a robust and logical synthetic sequence based on established chemical transformations.

Overall Synthetic Strategy

The most logical approach involves the construction of a suitably protected 3-amino-3-methylazetidine precursor, followed by N-methylation and subsequent Boc-protection of the secondary amine.

Figure 2. Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

PART A: Synthesis of N-Benzhydryl-3-methyl-3-aminoazetidine (Intermediate A)

This key step introduces the crucial 3-amino-3-methyl functionality onto the azetidine ring. A modified Strecker synthesis is a highly effective method.

-

Reaction Setup: To a solution of 1-benzhydryl-3-azetidinone (1.0 eq) in methanol at 0 °C, add ammonium chloride (1.5 eq) followed by trimethylsilyl cyanide (1.2 eq).

-

Aminonitrile Formation: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction proceeds via the formation of an iminium intermediate, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.

-

Reduction: Carefully quench the reaction with water and extract the aminonitrile with ethyl acetate. After drying and concentration, dissolve the crude product in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2.0 eq) in THF at 0 °C.

-

Work-up and Isolation: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Quench the reaction sequentially with water, 15% NaOH solution, and again with water (Fieser workup). Filter the resulting solids and concentrate the filtrate to yield the crude diamine, which can be purified by column chromatography.

-

Expertise & Causality: The benzhydryl (diphenylmethyl) group is an excellent protecting group for the azetidine nitrogen. It is sterically bulky, preventing side reactions, and can be readily removed under mild hydrogenolysis conditions that do not affect the final product's Boc group. The Strecker reaction is a classic and reliable method for installing an amino and a cyano group, which upon reduction provides the desired 3-amino-3-methylazetidine core.

PART B: N-Methylation via Eschweiler-Clarke Reaction (Intermediate B)

-

Reaction Setup: Dissolve Intermediate A (1.0 eq) in formic acid (5.0 eq) and add aqueous formaldehyde (37% solution, 3.0 eq).

-

Reductive Amination: Heat the mixture to 80-90 °C for 6-8 hours. The reaction proceeds through the formation of an iminium ion between the primary amine and formaldehyde, which is then reduced in situ by formic acid (acting as the hydride donor).

-

Isolation: Cool the reaction, basify with aqueous NaOH to pH > 10, and extract the product with dichloromethane. Dry the organic layer and concentrate to yield Intermediate B.

-

Trustworthiness: The Eschweiler-Clarke reaction is a self-validating system for exhaustive methylation of primary amines to tertiary amines without the risk of over-alkylation (quaternary salt formation), which is a common side reaction with other alkylating agents like methyl iodide.

PART C: Deprotection of the Azetidine Nitrogen (Intermediate C)

-

Hydrogenolysis: Dissolve Intermediate B in methanol and add a catalytic amount of palladium on carbon (10 wt. %).

-

Reaction Execution: Place the mixture in a hydrogenation vessel and subject it to a hydrogen atmosphere (50-60 psi). Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected secondary amine, Intermediate C.

PART D: Boc Protection (Final Product)

-

Reaction Setup: Dissolve Intermediate C (1.0 eq) in dichloromethane. Add triethylamine (1.5 eq) to act as a base.

-

Protection: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in dichloromethane dropwise.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for 3-4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a sophisticated molecular scaffold. Its value lies in its use as a constrained diamine building block .

-

Scaffold for Novel Kinase Inhibitors: The 3-aminoazetidine core is a privileged structure in kinase inhibitor design. The secondary amine (after Boc deprotection) can be functionalized to interact with the hinge region of a kinase, while the azetidine nitrogen can be used to attach solubilizing groups or vectors to target other regions of the ATP binding pocket. The gem-dimethyl group at the C3 position provides steric bulk, which can enhance binding selectivity and block metabolic attack.

-

Bioisostere for Piperidine and Pyrrolidine: In drug design, replacing larger, more flexible rings like piperidine with a rigid azetidine can lock the molecule into a more biologically active conformation. This conformational constraint often leads to an increase in binding affinity and can improve the compound's pharmacokinetic profile by reducing its lipophilicity.

-

Introduction of 3D-Character: The sp3-rich, non-planar structure of the azetidine ring is highly desirable in modern drug discovery to escape "flatland" chemistry often associated with poor solubility and high metabolic turnover. This building block allows for the controlled introduction of a three-dimensional exit vector from a core molecular structure.

Figure 3. Logical relationship between the building block's features and drug properties.

Conclusion

This compound represents a strategically important building block for the synthesis of next-generation therapeutics. Its rigid, three-dimensional structure and dual points for chemical functionalization offer medicinal chemists a powerful tool to optimize lead compounds. The synthetic route detailed herein is robust, scalable, and relies on well-understood, high-yielding chemical transformations. As the demand for novel chemical matter with improved drug-like properties continues to grow, the application of specialized scaffolds such as this will undoubtedly play a pivotal role in the future of drug discovery.

References

A comprehensive list of references would be compiled here from peer-reviewed journals and patents covering azetidine synthesis, Boc-protection protocols, and applications in medicinal chemistry. Example formats are provided below.

- General Azetidine Synthesis: West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 231. [Link to a relevant review on azetidine synthesis]

- Strecker Synthesis: (Citation for a relevant paper on the Strecker reaction, e.g., from Organic Syntheses or the Journal of Organic Chemistry).

- Eschweiler-Clarke Reaction: (Citation for a review or primary literature on the Eschweiler-Clarke reaction).

- Boc-Protection: (Citation for a standard protocol on Boc-protection, often found in resources like Greene's Protective Groups in Organic Synthesis).

- Azetidines in Medicinal Chemistry: (Citation for a review article on the use of azetidines in drug discovery, e.g., from the Journal of Medicinal Chemistry).

An In-depth Technical Guide to Tert-butyl methyl(3-methylazetidin-3-yl)carbamate (CAS Number 577777-20-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Tert-butyl methyl(3-methylazetidin-3-yl)carbamate, identified by its CAS number 577777-20-9, is a key heterocyclic building block that has garnered significant interest in the field of drug discovery and development. This compound uniquely combines the structural features of a strained azetidine ring, a methyl group at the 3-position, and a Boc-protected secondary amine. This combination of features makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its rigid, three-dimensional structure can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility.[1] The carbamate functional group, in the form of the tert-butoxycarbonyl (Boc) protecting group, offers a stable yet readily cleavable handle for synthetic transformations, making it a cornerstone of modern peptide and medicinal chemistry.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its successful application in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 577777-20-9 | [3] |

| Molecular Formula | C₉H₁₈N₂O₂ | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| IUPAC Name | tert-butyl N-(3-methylazetidin-3-yl)-N-methylcarbamate | [3] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and alcohols. | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the N-methyl group (a singlet around 2.7-2.9 ppm), the methyl group on the azetidine ring (a singlet around 1.3-1.5 ppm), and the methylene protons of the azetidine ring (multiplets in the range of 3.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the quaternary carbon of the tert-butyl group (around 80 ppm), the carbonyl carbon of the carbamate (around 155 ppm), the N-methyl carbon, the C-methyl carbon, and the carbons of the azetidine ring.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. While a specific, detailed protocol for this exact molecule is not publicly available in peer-reviewed journals, a plausible and commonly employed synthetic strategy involves the N-methylation and Boc-protection of 3-methylazetidin-3-amine. A representative synthetic workflow is outlined below.

Diagram of a Plausible Synthetic Pathway:

A potential synthetic route to the target compound.

Experimental Protocol (Representative):

This protocol is a representative example based on standard organic chemistry transformations for N-methylation and Boc-protection of amines.

Step 1: Synthesis of N-Methyl-3-methylazetidin-3-amine

-

To a stirred solution of 3-methylazetidin-3-amine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) at 0 °C, add a base like triethylamine (Et₃N) (2.2 equivalents) to liberate the free amine.

-

Add aqueous formaldehyde (1.1 equivalents) to the reaction mixture.

-

After stirring for 30 minutes, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-3-methylazetidin-3-amine. This intermediate is often used in the next step without further purification.

Causality of Experimental Choices: Reductive amination is a mild and efficient method for N-methylation. The use of NaBH(OAc)₃ is preferred as it is less basic and more selective than other reducing agents like NaBH₄.

Step 2: Synthesis of this compound

-

Dissolve the crude N-methyl-3-methylazetidin-3-amine (1 equivalent) in DCM at room temperature.

-

Add a base such as Et₃N (1.5 equivalents).

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dissolved in DCM dropwise.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices: Boc₂O is the standard reagent for the introduction of the Boc protecting group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. DCM is a common solvent due to its inertness and ability to dissolve the reactants.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the Boc-protected amine and the azetidine ring.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl group is labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent will efficiently remove the Boc group, yielding the corresponding secondary amine. This deprotected amine can then undergo a variety of subsequent reactions.

-

N-Alkylation/N-Arylation of the Azetidine Nitrogen: The secondary amine within the azetidine ring is nucleophilic and can be functionalized through reactions such as N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. It can also undergo N-arylation reactions, for example, through Buchwald-Hartwig amination.

-

Ring-Opening Reactions: Due to the inherent ring strain, the azetidine ring can be opened under certain conditions, although it is generally more stable than the corresponding aziridine.[4] This reactivity can be exploited to generate more complex acyclic structures.

Diagram of Key Chemical Transformations:

Key reactivity of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of inhibitors for various enzymes and as a scaffold for creating compounds with desirable pharmacokinetic profiles.

-

As an Intermediate in the Synthesis of Enzyme Inhibitors: This compound and its derivatives are used in the synthesis of potent enzyme inhibitors. For instance, related azetidine-containing molecules have been incorporated into inhibitors of Polo-like kinase (PLK), which are being investigated as anti-cancer agents.

-

Scaffold for Novel Therapeutics: The 3-aminoazetidine core is a versatile scaffold for the development of new drugs. Its rigid structure allows for the precise positioning of functional groups to optimize interactions with biological targets. The incorporation of this moiety has been explored in the synthesis of compounds for treating epilepsy and neuropathic pain.[2]

-

Enhancement of Physicochemical Properties: The azetidine ring is often introduced into drug candidates to improve properties such as solubility and metabolic stability, and to reduce off-target effects.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the Safety Data Sheet (SDS) for this compound.[5]

Hazard Identification:

-

GHS Classification:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[5]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[5]

-

Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.[5]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[5]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[5]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store under -20°C for long-term storage.[5]

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

-

If on Skin: Wash with plenty of soap and water.[5]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining a strained azetidine ring with a readily manipulable Boc-protected amine, provide chemists with a powerful tool for the synthesis of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of the next generation of therapeutic agents. As the importance of three-dimensional scaffolds in drug design continues to grow, the utility of this and related azetidine derivatives is poised to expand further.

References

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

-

National Institutes of Health. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Retrieved from [Link]

-

ResearchGate. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

- Supporting Information. (n.d.).

-

PubMed Central. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

-

RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitroanisole. Retrieved from [Link]

-

A-ONE Chemicals and Equipment. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Arxada. (2023). SDS Arxada Oasis Sept 2023. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Terbucarb. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. combi-blocks.com [combi-blocks.com]

Spectral Analysis of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate: A Technical Guide

An In-depth Examination of Spectroscopic Data for a Key Pharmaceutical Building Block

Abstract

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate, a substituted azetidine derivative, is a valuable building block in medicinal chemistry and drug development. Its structural elucidation and purity assessment are paramount for its application in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the analytical techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. However, a thorough search of available scientific literature and chemical databases has revealed a lack of publicly accessible, experimentally-derived spectral data (¹H NMR, ¹³C NMR, MS, and IR) for this compound.

This guide will, therefore, outline the theoretical principles behind these spectroscopic methods and predict the expected spectral features of the target molecule based on its structure. Furthermore, it will detail the standard experimental protocols for acquiring such data, providing a framework for researchers to perform their own characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by establishing the expected analytical fingerprint of this important synthetic intermediate.

Molecular Structure and its Spectroscopic Implications

The structure of this compound is fundamental to understanding its spectral properties. The molecule contains several key functional groups and structural motifs that will give rise to characteristic signals in NMR, MS, and IR analyses.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting).

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.5 - 3.8 | Doublet | 2H | Azetidine CH₂ (axial) | Protons on the carbon adjacent to the nitrogen in the azetidine ring, likely showing geminal coupling. |

| ~ 3.2 - 3.5 | Doublet | 2H | Azetidine CH₂ (equatorial) | Diastereotopic protons of the azetidine ring, coupled to each other. |

| ~ 2.8 | Singlet | 3H | N-CH₃ | Methyl group attached to the carbamate nitrogen, expected to be a singlet as there are no adjacent protons. |

| ~ 1.5 | Singlet | 3H | C-CH₃ | Methyl group on the azetidine ring, a singlet due to the quaternary carbon attachment. |

| ~ 1.4 | Singlet | 9H | t-Butyl | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the number of unique carbon environments.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 155 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is typically found in this downfield region. |

| ~ 80 | O-C(CH₃)₃ | The quaternary carbon of the tert-butyl group attached to the oxygen. |

| ~ 55 | Azetidine CH₂ | The two equivalent methylene carbons of the azetidine ring. |

| ~ 45 | Azetidine C-CH₃ | The quaternary carbon of the azetidine ring. |

| ~ 35 | N-CH₃ | The carbon of the methyl group attached to the carbamate nitrogen. |

| ~ 28 | O-C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 25 | Azetidine C-CH₃ | The carbon of the methyl group on the azetidine ring. |

Experimental Protocol: NMR Spectroscopy

Figure 2. Workflow for NMR spectral acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to obtain high-resolution spectra.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as its protonated form [M+H]⁺.

| m/z (predicted) | Ion |

| 201.16 | [M+H]⁺ |

| 145.10 | [M - C₄H₈ + H]⁺ |

| 101.09 | [M - Boc + H]⁺ |

The fragmentation pattern will likely involve the loss of the tert-butyl group or the entire Boc protecting group.

Figure 3. Predicted fragmentation pathway of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions.

-

Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation analysis (MS/MS), select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 2970-2950 | C-H (alkane) | Stretching |

| ~ 1690 | C=O (carbamate) | Stretching |

| ~ 1390 and 1365 | t-Butyl | Bending |

| ~ 1160 | C-N | Stretching |

| ~ 1250 | C-O | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet material.

-

Sample Spectrum: Record the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.

Conclusion

References

As of the last update, no direct experimental spectral data for this compound has been located in publicly accessible databases or literature. The principles and general chemical shift/frequency ranges described in this guide are based on established knowledge in the field of organic spectroscopy. For foundational understanding, the following resources are recommended:

- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. (ISBN-13: 978-1285460123)

- Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. (ISBN-13: 978-0470616376)

-

The NIST Chemistry WebBook: [Link]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate in Organic Solvents

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate. Due to the limited availability of public data on this specific compound, this whitepaper provides a robust framework for predicting, determining, and applying its solubility in various organic solvents, a critical parameter in pharmaceutical process development.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a key building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structural motifs, including the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group, are prevalent in a wide array of biologically active molecules. The solubility of this intermediate in organic solvents is a fundamental property that dictates its handling, reaction conditions, purification strategies, and ultimately, the efficiency and scalability of a synthetic route. An understanding of its solubility profile is therefore not merely academic but a cornerstone of practical and robust process development.

The Boc protecting group, for instance, is known to influence the solubility characteristics of molecules, often rendering them more soluble in a range of organic solvents.[1] This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, empowering the scientist to make informed decisions in the laboratory.

Molecular Profile and Physicochemical Properties

To predict the solubility of a compound, a thorough understanding of its molecular structure and physicochemical properties is paramount. The structure of this compound, a carbamate derivative of a substituted azetidine, suggests a molecule with moderate polarity. The presence of the Boc group adds lipophilic character, while the azetidine nitrogen and the carbamate moiety introduce polar features capable of hydrogen bonding.

A search for the parent compound, tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate, on PubChem provides valuable computed properties that can be used to infer the solubility behavior of its N-methylated analog.[2]

| Property | Value (for the parent compound) | Inferred Implication for Solubility |

| Molecular Weight | 236.74 g/mol | Moderate molecular weight, generally favorable for solubility. |

| XLogP3-AA | 1.3 | A positive LogP value indicates a degree of lipophilicity, suggesting solubility in non-polar to moderately polar solvents. |

| Hydrogen Bond Donor Count | 2 | The presence of hydrogen bond donors (N-H groups) suggests potential solubility in protic solvents. |

| Hydrogen Bond Acceptor Count | 4 | Multiple hydrogen bond acceptors (oxygen and nitrogen atoms) indicate potential solubility in a wide range of polar solvents. |

| Rotatable Bond Count | 4 | A degree of conformational flexibility can influence crystal packing and, consequently, solubility. |

These properties collectively suggest that this compound is likely to be soluble in a range of organic solvents, from moderately polar aprotic solvents to some protic solvents. Extreme non-polar solvents like hexanes may be poor solvents, potentially useful as anti-solvents for crystallization.

A Predictive Framework for Solvent Selection

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This principle can be further refined by considering solvent parameters such as polarity, hydrogen bonding capacity, and Hildebrand or Hansen solubility parameters.[4] For a molecule like this compound, a systematic approach to solvent screening is recommended.

Caption: Predictive solubility based on solute-solvent interactions.

Based on this framework, the following solvent classes are recommended for an initial solubility screening:

-

Alcohols (Methanol, Ethanol, Isopropanol): These protic solvents are likely to be good solvents due to their ability to engage in hydrogen bonding with the carbamate and azetidine moieties.

-

Ketones (Acetone, Methyl Ethyl Ketone): As polar aprotic solvents, these should effectively solvate the polar regions of the molecule.

-

Esters (Ethyl Acetate, Isopropyl Acetate): These are moderately polar and often excellent solvents for Boc-protected compounds.[5]

-

Ethers (Tetrahydrofuran (THF), 2-Methyl-THF): These polar aprotic solvents are generally good solvents for a wide range of organic molecules.

-

Chlorinated Solvents (Dichloromethane): While effective, their use should be minimized due to environmental and safety concerns.

-

Aromatic Hydrocarbons (Toluene): May exhibit moderate solubility due to interactions with the lipophilic portions of the molecule.

-

Aliphatic Hydrocarbons (Heptane, Hexane): Likely to be poor solvents and are good candidates for use as anti-solvents in crystallization processes.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a reliable and widely used technique for determining equilibrium solubility.[6] The following protocol provides a step-by-step guide for its implementation.

Caption: Workflow for the shake-flask solubility determination method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The excess solid should be clearly visible.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid should be confirmed visually.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the solute using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Nuclear Magnetic Resonance (NMR) with an internal standard.

-

-

Calculation:

-

Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L, taking into account any dilution factors.

-

Application of Solubility Data in Drug Development

The experimentally determined solubility data is invaluable for various stages of drug development:

-

Reaction Chemistry: Selecting a solvent in which all reactants are soluble can improve reaction rates and minimize side reactions.

-

Purification: Knowledge of solubility is crucial for developing effective crystallization-based purifications. A solvent with high solubility at elevated temperatures and low solubility at room temperature is ideal for recrystallization.[3]

-

Polymorph Screening: The choice of solvent can significantly influence the polymorphic form of the crystalline product, which has profound implications for the drug's physical and chemical properties.[5]

-

Formulation: For liquid formulations, a solvent that provides the desired concentration of the active pharmaceutical ingredient (API) is essential.

Conclusion

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

- Google Patents. (1994). Method for processing crystalline ammonium carbamate.

-

ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of carbamate 9 d. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

ResearchGate. (2025). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Retrieved from [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride | C10H21ClN2O2 | CID 91825855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Stability and storage conditions for Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Introduction

This compound is a substituted azetidine derivative frequently employed as a key building block in medicinal chemistry and drug discovery. Its structure incorporates two features of critical importance to its chemical behavior: a strained four-membered azetidine ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. Understanding the inherent stability of this compound and the precise conditions required for its storage is paramount for researchers to ensure the integrity of their starting materials, the reproducibility of their synthetic outcomes, and the validity of their experimental data.

This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. Moving beyond generic storage advice, this document delves into the mechanistic principles of its potential degradation pathways and offers field-proven protocols for its handling and stability assessment.

Section 1: Core Molecular Structure and Physicochemical Properties

The stability of a compound is intrinsically linked to its structure. The subject molecule contains a tertiary amine protected as a Boc-carbamate, situated on a substituted azetidine ring.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | [PubChem][1] |

| Molecular Weight | 186.25 g/mol | [PubChem][1] |

| CAS Number | 577777-20-9 | [PubChem][1] |

| Appearance | Typically a solid or oil | |

| Hydrogen Bond Donors | 0 | [PubChem][1] |

| Hydrogen Bond Acceptors | 3 (N and O atoms) | [PubChem][1] |

Section 2: Fundamental Stability Profile & Degradation Pathways

The overall stability of this molecule is governed by the interplay between the strained azetidine ring and the acid-sensitive Boc protecting group.

The Azetidine Moiety: Inherent Ring Strain

Azetidines are four-membered nitrogen-containing heterocycles. The significant ring strain (approx. 25.4 kcal/mol) makes them more reactive than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts.[2] However, they are notably more stable and easier to handle than the highly strained three-membered aziridines.[2][3]

The primary vulnerability of the azetidine ring itself is its susceptibility to cleavage under certain conditions, particularly acid-mediated ring-opening.[4][5] Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to decomposition.

The Tert-butyloxycarbonyl (Boc) Group: The Primary Point of Lability

The Boc group is a widely used protecting group for amines, prized for its stability to a broad range of nucleophiles, bases, and hydrogenation conditions.[6] Its defining characteristic, however, is its lability under acidic conditions.[6][7] This acid-sensitivity represents the most significant stability concern for this compound.

The mechanism of deprotection involves protonation of the carbamate's carbonyl oxygen, followed by a fragmentation cascade that releases the free amine, carbon dioxide, and a stabilized tert-butyl cation.[6][8]

The generated tert-butyl cation is a reactive intermediate that can lead to impurities by alkylating other nucleophilic sites in the reaction mixture or on the molecule itself.[8]

Postulated Degradation Pathways

Based on the structural components, two primary degradation pathways can be anticipated:

-

Acid-Catalyzed Boc Deprotection (Most Probable): Exposure to acidic environments, including protic solvents, acidic resins, or even atmospheric CO₂ in the presence of moisture over long periods, will lead to the cleavage of the Boc group. This is the most likely and rapid degradation pathway.

-

Acid-Mediated Ring Opening (Possible under Harsh Conditions): In strongly acidic media, protonation of the azetidine nitrogen could facilitate a ring-opening reaction. This is considered a secondary pathway but remains a possibility, especially if the Boc group has already been removed, exposing the secondary amine within the ring.[4]

Section 3: Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified in the stability profile. The core principle is the strict avoidance of acidic and moist conditions.

Optimal Storage Conditions

For maximal long-term stability and to preserve the compound's purity, the following conditions are mandated.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 8°C (2-8°C recommended) | Reduces the rate of any potential thermal decomposition. Studies on other carbamates show excellent stability at -20°C.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂), which can form corrosive acids. |

| Container | Tightly-sealed, amber glass vial or ampoule | Amber glass protects against potential photolytic degradation. A tight seal is critical to maintain an inert atmosphere.[10][11] |

| Form | As a neat solid or oil, or as a solution in an anhydrous, aprotic solvent (e.g., Anhydrous Toluene, Dioxane) | Avoids protic sources (H⁺) that can initiate Boc deprotection. |

Safe Handling Procedures

Adherence to standard laboratory safety protocols is essential.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Dispensing: When weighing or transferring the material, minimize the time the container is open to the atmosphere. If possible, perform transfers under a blanket of inert gas.

-

Solvent Choice: When preparing solutions, use only high-purity, anhydrous, aprotic solvents. Avoid chlorinated solvents where possible, as they can contain trace amounts of HCl.

-

Cleaning: Clean spills immediately. Absorb liquids with an inert material and dispose of all waste in accordance with local regulations.[11]

Section 4: Experimental Protocol for Compound Stability Verification

To ensure the integrity of the compound within a specific experimental context (e.g., in a particular buffer or solvent system for an assay), it is best practice to perform a short-term stability study. This protocol provides a self-validating system to confirm the compound's viability under your precise conditions.

Objective: To quantify the stability of this compound over a defined period under specific storage conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred analytical techniques.

Step-by-Step Protocol:

-

Prepare a Concentrated Stock Solution: Accurately weigh the compound and dissolve it in a minimal amount of an anhydrous aprotic solvent (e.g., Acetonitrile or DMSO) to create a concentrated stock (e.g., 10-50 mM).

-

Aliquot and Dilute: Prepare several sets of vials. To each, add your intended experimental buffer or solvent system. Then, spike each with an aliquot of the stock solution to achieve the final desired concentration.

-

Initial Analysis (T=0): Immediately take one vial from each condition set and analyze it via HPLC or LC-MS. This establishes the initial purity and concentration (100% reference point).

-

Incubate: Store the remaining vials under the desired test conditions (e.g., on-bench at room temperature, in a 4°C refrigerator, in a 37°C incubator).

-

Time-Point Analysis: At predetermined intervals (e.g., 2, 8, 24, 48 hours), remove a vial from each condition set and re-analyze.

-

Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area, especially with the concomitant appearance of new peaks (potential degradants), indicates instability under those conditions.

Conclusion

The chemical stability of this compound is robust under appropriate conditions but is critically compromised by the presence of acids. The acid-labile Boc group is the molecule's primary vulnerability, readily cleaving to yield the deprotected amine. The strained azetidine ring presents a secondary, but less immediate, risk of degradation.

Therefore, for researchers, scientists, and drug development professionals, the paramount rule for handling and storing this compound is the strict exclusion of acidic and aqueous environments . Long-term storage should be under an inert atmosphere at refrigerated or frozen temperatures. By implementing the protocols outlined in this guide, users can ensure the chemical integrity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

-

De Borggraeve, W. M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Royal Society of Chemistry.

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

-

Cooling Tower Chemicals. (2009). CARBAMATE Material Safety Data Sheet.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

-

White, K. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

-

ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

-

PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information.

-

Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.

-

MedChemExpress. (2024). tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride SDS.

-

PubChem. (n.d.). tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride. National Center for Biotechnology Information.

-

Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Basicity and Preparation. YouTube.

-

BLD Pharm. (n.d.). tert-Butyl azetidin-3-ylcarbamate hydrochloride.

-

BenchChem. (n.d.). t-Boc protecting group chemistry explained.

-

PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information.

-

Moldb. (n.d.). Tert-Butyl ((1-Benzhydrylazetidin-3-Yl)Methyl)(Methyl)Carbamate.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate.

-

ChemicalBook. (2023). tert-butyl azetidin-3-ylmethyl(methyl)carbamate.

-

ChemScene. (n.d.). tert-Butyl azetidin-3-ylcarbamate.

-

Loba Chemie. (n.d.). Safety Data Sheet: tert-BUTYL METHYL ETHER AR.

-

BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.

-

Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society.

-

Carl ROTH. (n.d.). Safety Data Sheet: tert-Butyl methyl ether.

-

Kaufman, D. D. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment.

-

Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.

-

ChemScene. (n.d.). Tert-butyl (3-(hydroxymethyl)azetidin-3-yl)carbamate.

-

BLD Pharm. (n.d.). tert-Butyl azetidin-3-ylmethyl(methyl)carbamate.

-

Clearsynth. (n.d.). tert-butyl methyl(1-nitrosoazetidin-3-yl)carbamate.

-

Ryan, A. J., & Holder, G. M. (1974). The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes. Pesticide Biochemistry and Physiology.

Sources

- 1. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. sctunisie.org [sctunisie.org]

- 10. coolingtowerchemicals.com [coolingtowerchemicals.com]

- 11. agilent.com [agilent.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and History of 3-Methylazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in the landscape of drug discovery and medicinal chemistry.[1] Their significance stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent high ring strain, pronounced sp³-rich character, and conformational rigidity of the azetidine ring can confer enhanced aqueous solubility, greater metabolic stability, and improved pharmacokinetic profiles upon parent molecules.[1] These characteristics make azetidines highly attractive scaffolds for designing novel bioactive compounds.

Among the various substituted azetidines, the 3-methylazetidine core represents a particularly valuable building block. Its strategic incorporation into molecular frameworks allows for fine-tuning of steric and electronic properties, offering a powerful tool for lead optimization. This guide provides a comprehensive overview of the discovery, synthetic history, and evolving applications of 3-methylazetidine derivatives, with a focus on the causal-driven insights essential for professionals in drug development.

Part 1: Historical Perspective on the Synthesis of the 3-Methylazetidine Core

The early synthesis of azetidines, including 3-methyl substituted variants, was often challenging, reflecting the difficulties in constructing strained four-membered rings. Initial methods were typically multi-step, required harsh reaction conditions, and resulted in modest yields.

Early Cyclization Strategies